molecular formula C14H18ClNO2 B5795963 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate

Cat. No.: B5795963
M. Wt: 267.75 g/mol
InChI Key: IXXSSTXQEIUPPW-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 1-piperidinecarboxylate is an organic compound featuring a 4-chloro-3,5-dimethylphenyl group esterified to a piperidine ring via a carboxylate linker.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-10-8-12(9-11(2)13(10)15)18-14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXSSTXQEIUPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate typically involves the esterification of 4-chloro-3,5-dimethylphenol with piperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the piperidine moiety exhibit significant anticancer activity. For instance, derivatives of piperidine have been shown to inhibit key signaling pathways involved in tumor growth, such as the PI3K-AKT pathway. Specific studies have demonstrated that modifications to the piperidine structure can lead to enhanced selectivity and potency against various cancer cell lines .

Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the treatment of conditions like Alzheimer's disease. In vitro studies have shown that certain derivatives of piperidine can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate could be developed into a therapeutic agent for cognitive disorders .

NLRP3 Inflammasome Inhibition

Recent studies highlight the role of piperidine derivatives as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. Compounds similar to this compound have shown promise in reducing inflammation and preventing related diseases by blocking NLRP3 activation .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer Activity Investigated the effects of piperidine derivatives on cancer cell linesDemonstrated significant inhibition of tumor growth through modulation of the PI3K-AKT pathway
Cholinesterase Inhibition Study Evaluated various piperidine compounds for AChE and BChE inhibitionIdentified potent inhibitors with potential applications in Alzheimer's treatment
NLRP3 Inhibition Research Assessed the anti-inflammatory properties of piperidine derivativesFound effective inhibition of NLRP3 inflammasome activation

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions . The exact molecular targets and pathways may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate and three analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Analytical Data
This compound (Target Compound) Not explicitly given ~300–350 (estimated) Piperidine ring (basic nitrogen), ester linkage to chloro-dimethylphenyl group Not available in evidence
4-Chloro-3,5-dimethylphenyl 1-benzofuran-2-carboxylate C₁₇H₁₃ClO₃ 300.74 Benzofuran (aromatic oxygen heterocycle), ester linkage No LC/MS data provided
1-(4-Chloro-3,5-dimethylphenyl)-2,2,2-trifluoroethanone C₁₀H₉ClF₃O ~234.63 (calculated) Trifluoroethanone group (electron-withdrawing), ketone functionality Discontinued commercial availability
Tert-butyl (4S)-3-amino-2-(4-chloro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate C₂₀H₂₆ClN₅O₂ 391.1 ([M+H]⁺) Pyrazolo-pyridine scaffold, tert-butyl carbamate, amino substituent LC/MS retention time: 1.22 min (SMD-FA10-4)
Key Observations:

Functional Group Diversity: The target compound’s piperidine ring introduces a basic nitrogen, which may enhance water solubility at physiological pH compared to the neutral benzofuran analog . The trifluoroethanone derivative contains strong electron-withdrawing fluorine atoms, likely increasing electrophilicity and altering reactivity in synthetic pathways.

Molecular Weight and Complexity: The pyrazolo-pyridine derivative (391.1 g/mol) is significantly larger than the benzofuran (300.74 g/mol) and trifluoroethanone (~234.63 g/mol) analogs, suggesting differences in lipophilicity and permeability.

Biological Activity

4-Chloro-3,5-dimethylphenyl 1-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the use of readily available precursors and various reaction conditions to optimize yield and purity. For example, one synthetic route involves the use of piperidine derivatives as starting materials, followed by acylation reactions to form the desired carboxylate structure. The optimization of these synthetic processes is crucial for large-scale production and has been documented in recent studies .

Pharmacological Properties

The biological activity of this compound has been explored in various contexts:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits inhibitory effects on certain cancer cell lines. For instance, it has shown potential in reducing the viability of prostate cancer cells (PC-3 and DU145) with IC50 values indicating effective concentration levels for therapeutic applications .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment in the face of rising antibiotic resistance .

Understanding the mechanisms through which this compound exerts its effects is essential for further development:

  • Cellular Pathways : Research indicates that compounds similar to this compound may interact with key cellular pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in regulating cell growth and survival .
  • Inhibition of Kinases : The compound may act as a kinase inhibitor, impacting signaling pathways crucial for tumor growth and proliferation . This mechanism aligns with findings from studies on other piperidine derivatives that have shown similar activities.

Case Studies

Several case studies have highlighted the biological activities and therapeutic potential of this compound:

  • Prostate Cancer Study : A study conducted on PC-3 and DU145 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 2.226 μM and 1.67 μM respectively .
  • Antimicrobial Efficacy : In vitro testing against MRSA revealed that the compound exhibited bacteriostatic activity at low concentrations (MIC = 4 μg/ml), showcasing its potential as a new antimicrobial agent .

Data Summary Table

The following table summarizes the biological activities and corresponding IC50 values observed in various studies:

Biological ActivityCell Line/PathogenIC50 Value (μM)Reference
Antitumor ActivityPC-32.226 ± 0.28
Antitumor ActivityDU1451.67 ± 0.18
Antimicrobial ActivityMRSAMIC = 4

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